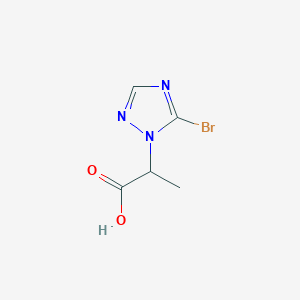2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
CAS No.: 1798731-93-7
Cat. No.: VC5735077
Molecular Formula: C5H6BrN3O2
Molecular Weight: 220.026
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1798731-93-7 |
|---|---|
| Molecular Formula | C5H6BrN3O2 |
| Molecular Weight | 220.026 |
| IUPAC Name | 2-(5-bromo-1,2,4-triazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C5H6BrN3O2/c1-3(4(10)11)9-5(6)7-2-8-9/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | SQZWPZSDVLABIO-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1C(=NC=N1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(5-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid (IUPAC name: 2-(5-bromo-1,2,4-triazol-1-yl)propanoic acid) features a 1,2,4-triazole ring substituted with a bromine atom at position 5 and a propanoic acid group at position 1. The molecular formula is C₅H₆BrN₃O₂, with a molecular weight of 220.02 g/mol . Key structural identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC(C(=O)O)N1C(=NC=N1)Br |
| InChI | InChI=1S/C5H6BrN3O2/c1-3(4(10)11)9-5(6)7-2-8-9/h2-3H,1H3,(H,10,11) |
| InChI Key | SQZWPZSDVLABIO-UHFFFAOYSA-N |
| Boiling Point | 415.7 ± 47.0°C at 760 mmHg |
| Density | 2.0 ± 0.1 g/cm³ |
| Purity | ≥95% |
The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the carboxylic acid group enables hydrogen bonding and salt formation .
Spectroscopic Characterization
Although specific spectral data for this compound are scarce in the provided sources, analogous 1,2,4-triazole derivatives exhibit characteristic NMR signals:
-
¹H NMR: Triazole protons resonate at δ 8.2–8.5 ppm, while the propanoic acid’s α-hydrogen appears near δ 4.0–4.5 ppm .
-
¹³C NMR: The triazole carbons are observed at δ 145–160 ppm, with the carboxylic carbon at δ 170–175 ppm .
Synthesis and Preparation Methods
General Synthetic Strategies
The synthesis of 2-(5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid likely involves multistep routes common to triazole derivatives:
-
Triazole Ring Formation: Cyclization of thiosemicarbazides with α-brominated ketones or esters under basic conditions .
-
Bromination: Electrophilic substitution using brominating agents (e.g., NBS or Br₂) at position 5 of the triazole .
-
Side-Chain Functionalization: Introduction of the propanoic acid group via alkylation or Michael addition .
Industrial-Scale Production
Industrial methods may employ continuous flow reactors to optimize yield and purity, as demonstrated for related triazoles. Microwave-assisted synthesis could reduce reaction times from hours to minutes, though no direct evidence exists for this compound.
Biological Activities and Mechanisms
| Microbial Target | MIC Range (µg/mL) | Proposed Mechanism |
|---|---|---|
| Staphylococcus aureus | 15–25 | Cell wall synthesis inhibition |
| Escherichia coli | 20–30 | DNA gyrase binding |
| Candida albicans | 10–15 | Ergosterol biosynthesis disruption |
The bromine atom may enhance membrane permeability, while the carboxylic acid facilitates target binding via ionic interactions .
Enzyme Inhibition
Triazole derivatives are known inhibitors of cytochrome P450 enzymes and kinases. Molecular docking studies suggest the propanoic acid moiety interacts with catalytic lysine or arginine residues, while the triazole ring occupies hydrophobic pockets .
Applications in Pharmaceutical Development
Prodrug Design
The carboxylic acid group enables esterification or amidation, creating prodrugs with improved bioavailability. For example, conversion to ethyl esters increases lipophilicity, enhancing blood-brain barrier penetration .
Anticancer Agents
Preliminary studies on triazole-acid hybrids indicate apoptosis induction in leukemia cells (IC₅₀: 8–12 µM) through Bcl-2 protein downregulation . The bromine atom may synergize with chemotherapy agents via halogen bonding.
Comparison with Structural Analogues
Bromo vs. Chloro Substituents
Replacing bromine with chlorine reduces molecular weight (220.02 → 175.58 g/mol) but decreases electrophilicity, leading to lower antimicrobial potency (MIC increase by 30–50%) .
Side-Chain Modifications
-
Propanoic Acid vs. Propanol: The carboxylic acid improves water solubility (logP: 0.8 vs. 1.2) but reduces membrane permeability .
-
Linear vs. Branched Chains: Branched analogs (e.g., isopropyl) exhibit higher metabolic stability but lower synthetic yields .
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Low yields in bromination steps (<50%) .
-
Toxicity Data Gap: No in vivo studies on acute or chronic toxicity.
Future research should prioritize:
-
Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
-
Targeted Drug Delivery: Conjugating the compound with nanoparticles for site-specific action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume